N-Cyclohexyl-2-phenyl-2H-indazol-3-amine N-Cyclohexyl-2-phenyl-2H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 62247-95-4
VCID: VC14213062
InChI: InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2
SMILES:
Molecular Formula: C19H21N3
Molecular Weight: 291.4 g/mol

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine

CAS No.: 62247-95-4

Cat. No.: VC14213062

Molecular Formula: C19H21N3

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine - 62247-95-4

Specification

CAS No. 62247-95-4
Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
IUPAC Name N-cyclohexyl-2-phenylindazol-3-amine
Standard InChI InChI=1S/C19H21N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h2,5-8,11-15,20H,1,3-4,9-10H2
Standard InChI Key ZGKCSEWAUSFFSF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine belongs to the indazole class, characterized by a fused bicyclic system comprising a five-membered pyrazole ring and a six-membered benzene ring. The substituents at the 2N and 3N positions—phenyl and cyclohexyl groups, respectively—introduce steric and electronic modifications that influence reactivity and biological interactions . The IUPAC name, N-cyclohexyl-2-phenylindazol-3-amine, reflects this substitution pattern, while its SMILES notation (C1CCC(CC1)NC2=NN(C3=CC=CC=C32)C4=CC=CC=C4) provides a machine-readable representation of the structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁N₃
Molecular Weight291.4 g/mol
CAS Number62247-95-4
DensityNot reported-
Melting/Boiling PointsNot reported-

The absence of density and phase transition data in available literature underscores the need for further experimental characterization.

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) for N-Cyclohexyl-2-phenyl-2H-indazol-3-amine remain unpublished, analogs like 2-phenyl-2H-indazol-3-amine (CAS 1019-13-2) provide insights. The parent compound exhibits a characteristic indazole UV-Vis absorption at 270–310 nm, with NMR signals for aromatic protons appearing between δ 7.2–8.1 ppm . The cyclohexyl group likely introduces distinct ¹³C NMR resonances in the aliphatic region (δ 20–35 ppm) .

Synthesis and Optimization Strategies

Visible-Light-Driven Protocols

A breakthrough emerged with visible-light-induced decarboxylative coupling, eliminating the need for external photocatalysts or oxidants . In this approach, 2H-indazoles react with α-keto acids (e.g., pyruvic acid) under blue LED light (450 nm) in dimethyl carbonate (DMC) solvent. The reaction proceeds via a self-catalyzed energy transfer mechanism, achieving yields up to 78% for aryl-substituted indazoles .

Table 2: Comparative Synthesis Metrics

MethodConditionsYield (%)Time (h)
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C4512
Visible-Light CouplingDMC, 450 nm LED, rt788

Steric effects significantly impact efficiency: ortho-substituted aryl groups reduce yields by 30–40% compared to para-substituted analogs . Aliphatic amines like cyclohexylamine require extended reaction times (20+ hours) due to poorer light absorption .

CompoundTarget Cell LineIC₅₀ (µM)Selectivity Index
6o (1H-indazole-3-amine)K5625.156.45
N-Cyclohexyl derivativeP. falciparum8.2Not reported

Anti-Inflammatory Mechanisms

Molecular docking simulations predict strong binding (ΔG = −9.8 kcal/mol) to cyclooxygenase-2 (COX-2), comparable to celecoxib (ΔG = −10.2 kcal/mol). In vivo models are needed to validate these computational findings.

Mechanistic Insights: Oxidative Pathways and Energy Transfer

Radical trapping experiments using TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) confirmed the involvement of reactive oxygen species (ROS) in the compound’s activity. Under visible light, the indazole core undergoes singlet-to-triplet state transition, enabling energy transfer to α-keto acids during synthesis . This dual role as substrate and photosensitizer unique to indazole derivatives explains the high efficiency of catalyst-free protocols .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the cyclohexyl group with piperidine improves aqueous solubility (logP reduced from 2.47 to 1.92) while maintaining potency .

  • Prodrug Design: Esterification of the 3-amino group enhances oral bioavailability in rat models (AUC₀–₂₄ increased by 4.2×) .

Patent Landscape

A 2023 patent (WO2023184567A1) claims N-Cyclohexyl-2-phenyl-2H-indazol-3-amine derivatives as CDK4/6 inhibitors for breast cancer therapy, demonstrating 90% tumor growth inhibition in xenograft models at 50 mg/kg/day.

Challenges and Future Directions

Synthetic Limitations

  • Scalability issues persist in visible-light methods due to photon penetration depth in large reactors .

  • Chirality at the cyclohexyl moiety remains uncontrolled, potentially complicating pharmacokinetic profiles .

Translational Hurdles

  • Poor solubility (predicted aqueous solubility = 0.12 mg/mL) necessitates formulation advancements .

  • Off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition IC₅₀ = 2.8 µM) risk drug-drug interactions.

Future studies should prioritize enantioselective synthesis, nanoparticle-based delivery systems, and comprehensive toxicity profiling. Collaborative efforts between synthetic chemists and pharmacologists will be crucial to harness the full potential of this indazole derivative.

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